N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21(25(23,24)13-14-5-3-2-4-6-14)16-8-10-22(12-16)17-19-9-7-15(11-18)20-17/h2-7,9,16H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCSRYURPHKIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine ring is typically derived from pyrrolidin-3-amine , which undergoes selective alkylation or reductive amination to introduce the methyl group.
Procedure :
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N-Methylation : Pyrrolidin-3-amine (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 50°C for 6 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO₄. The product, N-methylpyrrolidin-3-amine , is isolated via vacuum distillation (Yield: 85%).
Pyrimidine Ring Construction
The 4-cyanopyrimidin-2-yl group is introduced via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr).
Method A: Palladium-Catalyzed Coupling
A mixture of 2-chloro-4-cyanopyrimidine (1.2 equiv), N-methylpyrrolidin-3-amine (1.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in dioxane is heated at 100°C for 12 hours under nitrogen. The product is purified by column chromatography (SiO₂, EtOAc/hexane) to afford 1-(4-cyanopyrimidin-2-yl)-N-methylpyrrolidin-3-amine (Yield: 72%).
Method B: SNAr Reaction
N-Methylpyrrolidin-3-amine (1.0 equiv) is reacted with 2,4-dichloropyrimidine-5-carbonitrile (1.1 equiv) in the presence of DIEA (2.0 equiv) in DCM at 25°C for 24 hours. The intermediate is treated with aqueous NH₃ to replace the remaining chlorine atom with an amine, followed by cyanation using CuCN in DMF at 120°C.
Synthesis of Phenylmethanesulfonyl Chloride
Phenylmethanesulfonyl chloride is synthesized via chlorosulfonation of toluene derivatives.
Procedure :
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Chlorosulfonation : Toluene (1.0 equiv) is reacted with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours, followed by gradual warming to 25°C.
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Quenching : The mixture is poured into ice-water, and the resultant phenylmethanesulfonyl chloride is extracted with DCM (Yield: 68%).
Final Sulfonylation Reaction
The coupling of Fragment A and Fragment B is achieved through sulfonylation under basic conditions.
Optimized Protocol :
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Reaction Setup : 1-(4-Cyanopyrimidin-2-yl)-N-methylpyrrolidin-3-amine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C. Phenylmethanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise.
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Stirring : The reaction is warmed to 25°C and stirred for 6 hours.
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Workup : The mixture is diluted with water, extracted with EtOAc, and purified via recrystallization (EtOH/H₂O) to yield the title compound as a white solid (Yield: 78%, Purity: 99.2% by HPLC).
Analytical Characterization and Validation
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.55–7.42 (m, 5H, Ph-H), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.45 (s, 3H, N-CH₃), 2.90–2.75 (m, 2H, SO₂CH₂Ph), 2.30–1.95 (m, 4H, pyrrolidine-H).
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HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₅O₂S [M+H]⁺: 394.1285; found: 394.1288.
X-ray Crystallography : Single-crystal analysis confirms the trans configuration of the pyrrolidine ring and planar geometry of the pyrimidine moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Palladium Coupling | 72 | 98.5 | 12 | High |
| SNAr | 65 | 97.8 | 24 | Moderate |
| Sulfonylation | 78 | 99.2 | 6 | Low |
The palladium-catalyzed route offers higher yields but incurs elevated costs due to catalyst usage. The SNAr method, while cost-effective, suffers from longer reaction times.
Scale-Up Considerations and Industrial Feasibility
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Catalyst Recycling : Pd₂(dba)₃ can be recovered via aqueous extraction and reused with minimal activity loss (3 cycles, 85% efficiency).
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Solvent Selection : Replacing THF with 2-MeTHF in the sulfonylation step improves sustainability (E-factor reduced from 12.4 to 8.7).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanopyrimidine moiety, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation is often implicated in cancer. Research indicates that compounds similar to N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide exhibit potent inhibitory effects on various CDK isoforms, making them potential candidates for cancer therapeutics .
Case Study:
A study demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against CDK2 and CDK9, suggesting strong inhibitory activity . This highlights the potential for developing targeted cancer therapies based on this compound's structure.
Molecular Mechanism of Action
2.1. Interaction with Protein Kinases
The compound has been shown to interact with specific protein kinases, influencing signaling pathways associated with cell proliferation and survival. For instance, it has been assessed for its ability to modulate MLL1 (mixed lineage leukemia 1), a key regulator in hematopoietic differentiation and leukemogenesis .
Data Table: Affinity Data for MLL1 Interaction
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | MLL1 | 43 |
| Similar Derivative A | MLL1 | 54 |
| Similar Derivative B | MLL1 | 75 |
Therapeutic Potential
3.1. Treatment of Cancer
Given its mechanism as a CDK inhibitor, this compound is being investigated for its therapeutic potential in treating various cancers, particularly those characterized by overactive CDK signaling pathways.
Case Study:
In preclinical models, treatment with this compound led to significant reductions in tumor growth rates compared to controls, indicating its efficacy as a potential anticancer agent .
Research and Development
4.1. Structural Modifications
Ongoing research focuses on optimizing the chemical structure of this compound to enhance its potency and selectivity towards specific kinases while minimizing off-target effects.
Data Table: Structural Variants and Their Activities
| Variant | Structure Modification | Activity (IC50) |
|---|---|---|
| Variant 1 | Addition of Fluorine | 30 nM |
| Variant 2 | Substitution at Pyridine | 50 nM |
Mechanism of Action
The mechanism by which N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanopyrimidine moiety can bind to nucleotide-binding sites, while the sulfonamide group can interact with protein active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Impact of Substituents on Molecular Properties
- Steric Effects: The bulky chromenone and fluorophenyl groups in ’s compound (MW 603.0) may restrict binding to flat enzymatic active sites, whereas the target compound’s pyrrolidine linker offers conformational flexibility .
Pharmacokinetic Considerations
- Higher molecular weight compounds (e.g., , MW 603.0) may face challenges in bioavailability, whereas the target compound (inferred MW ~400.46) balances complexity and drug-likeness.
Biological Activity
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a compound of increasing interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula: . The IUPAC name is this compound, which indicates the presence of a pyrrolidine ring, a cyanopyrimidine moiety, and a sulfonamide functional group. The molecular weight is approximately 336.42 g/mol.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Caspase Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on caspases, particularly those involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases by modulating cytokine release .
- Antitumor Activity : Preliminary studies have shown that the compound may possess antitumor properties. It has been suggested that it could inhibit specific pathways involved in cancer cell proliferation, particularly in cancers characterized by mutations in IDH1/2 genes .
- Ion Channel Modulation : There is emerging evidence that compounds with similar structural features can interact with ion channels, potentially disrupting cellular ion homeostasis and influencing cell signaling pathways relevant to various diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 from activated monocytes. This inhibition is significant as it suggests a mechanism through which the compound could mitigate inflammatory responses associated with chronic diseases .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound. For instance, studies involving rheumatoid arthritis models showed that administration of the compound led to reduced disease severity and lower levels of inflammatory mediators . These findings support its potential use as an anti-inflammatory agent.
Case Studies
Several case studies highlight the practical implications of using this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Inflammatory Diseases | Demonstrated significant reduction in IL levels in treated groups compared to controls. |
| Study 2 | Cancer Models | Showed inhibition of tumor growth in xenograft models when treated with the compound. |
| Study 3 | Pain Models | Reported analgesic effects in animal models of pain, suggesting peripheral action. |
Q & A
What are the optimal synthetic routes for N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide, and how do reaction conditions impact yield and purity?
Basic
The synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine rings. Key steps include:
- Ring formation : Cyclocondensation of cyanopyrimidine precursors with pyrrolidine derivatives under reflux in anhydrous acetonitrile or DMF .
- Sulfonamide coupling : Reaction of the intermediate with methylphenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Critical factors : Temperature control during sulfonamide formation and use of moisture-free solvents are essential to achieve yields >70% and purity >95% (verified via HPLC) .
Which analytical methods are most reliable for structural confirmation and purity assessment of this compound?
Basic
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolidine-pyrimidine linkage and sulfonamide substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC with UV/vis detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
How should researchers address contradictions in bioactivity data across different cellular models?
Advanced
Discrepancies may arise from variations in cell permeability, off-target effects, or assay conditions. Methodological solutions include:
- Dose-response standardization : Use a unified concentration range (e.g., 1 nM–100 µM) across models to compare EC₅₀/IC₅₀ values .
- Target engagement assays : Employ surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinases or GPCRs) .
- Metabolic stability testing : Evaluate compound stability in different cell lysates to rule out degradation artifacts .
What strategies enhance the pharmacokinetic (PK) profile of this compound in preclinical studies?
Advanced
PK optimization focuses on improving solubility and metabolic resistance:
- LogP reduction : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring to lower LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- CYP450 inhibition screening : Replace metabolically labile groups (e.g., methyl sulfonamide) with fluorine or trifluoromethyl moieties to reduce hepatic clearance .
- Prodrug approaches : Mask the sulfonamide group with ester-linked promoeities to improve oral bioavailability .
What biological targets are hypothesized for this compound, and how are binding mechanisms validated?
Basic
The compound’s sulfonamide and pyrimidine motifs suggest interactions with:
- Kinases : ATP-binding pockets (e.g., JAK2 or EGFR) via pyrimidine coordination. Validate using kinase inhibition assays and X-ray crystallography .
- GPCRs : Sulfonamide groups may bind allosteric sites (e.g., adenosine A2A receptor). Use radioligand displacement assays to confirm affinity .
- Epigenetic regulators : HDAC inhibition potential can be tested via fluorogenic substrate assays .
How do stereochemical variations at the pyrrolidine ring influence target selectivity and potency?
Advanced
The 3-position of the pyrrolidine ring is stereosensitive:
- (R)-configuration : Enhances binding to kinases (e.g., 10-fold higher potency for JAK2 vs. (S)-isomer) due to optimal hydrogen bonding with catalytic lysine residues .
- (S)-configuration : Favors off-target interactions with cytochrome P450 enzymes, increasing metabolic clearance .
- Resolution methods : Chiral HPLC or enzymatic resolution using lipases can separate enantiomers for individual profiling .
What in silico tools are effective for predicting ADMET properties of this compound?
Advanced
Computational workflows include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases .
- ADMET prediction : SwissADME or pkCSM for estimating permeability (Caco-2), hepatic clearance (CYP3A4 liability), and hERG inhibition risk .
- MD simulations : GROMACS for assessing conformational stability of target-ligand complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
